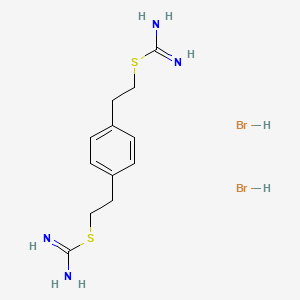
1,4-PB-ITU dihydrobromide
Übersicht
Beschreibung
1,4-PB-ITU dihydrobromide is a potent inhibitor of Nitric Oxide Synthases (NOS), with Ki values of 7.6 nM, 360 nM, and 16 nM for the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes, respectively . It has a molecular formula of C12H18N4S2 2HBr and a molecular weight of 444.2 .
Molecular Structure Analysis
The molecular structure of 1,4-PB-ITU dihydrobromide is represented by the formula C12H20Br2N4S2 . The InChI representation isInChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H . Physical And Chemical Properties Analysis
The molecular weight of 1,4-PB-ITU dihydrobromide is 444.3 g/mol . It has 6 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 8 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Polymer Research and Modification
1,4-PB-ITU dihydrobromide finds applications in polymer research, particularly in modifying the properties of polymers like cis-1,4-polybutadiene. A study by Kawaguchi, Loeffler, and Vogl (1985) demonstrated that cis-1,4-polybutadiene could be quantitatively brominated with elemental bromine to form head-to-head poly(vinyl bromide). This process significantly alters the polymer's structure and properties, with implications for material science and engineering (Kawaguchi et al., 1985).
2. Chemical Synthesis and Catalysis
The compound is also relevant in chemical synthesis and catalysis. Shirini, Langarudi, and Daneshvar (2017) reported the use of a related compound, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, as a new catalyst in the synthesis of biologically active compounds, highlighting its potential in pharmaceutical synthesis (Shirini et al., 2017).
3. Crystallography and Material Science
In the field of crystallography and material science, the synthesis and crystal structure of 1,4-S,S′-isothiosemicarbazidebutane dihydrobromide were studied by Ciunik, Drabent, and Rudolf (1994). Their work contributes to the understanding of crystal structures and has potential implications for material design and analysis (Ciunik et al., 1994).
4. Thermal Decomposition Kinetics
The compound is also significant in studying thermal decomposition kinetics. Zhang et al. (2008) investigated the thermal decomposition of a synthetic complex containing 1,4-benzenedicarboxylate, revealing insights into the decomposition behaviors of related compounds, which are critical for material stability and processing (Zhang et al., 2008).
5. Environmental Science and Ecotoxicology
In environmental science and ecotoxicology, Ritter et al. (2000) characterized aquatic ecological risks from pesticides, including diquat dibromide, an analog of 1,4-PB-ITU dihydrobromide. This research is crucial for understanding the environmental impact and safety of such compounds (Ritter et al., 2000).
Eigenschaften
IUPAC Name |
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYHMLYGVNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474698 | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-PB-ITU dihydrobromide | |
CAS RN |
157254-60-9 | |
| Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



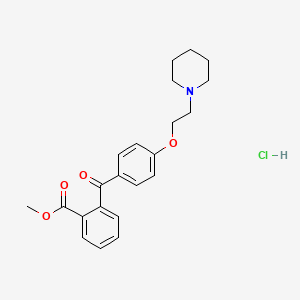

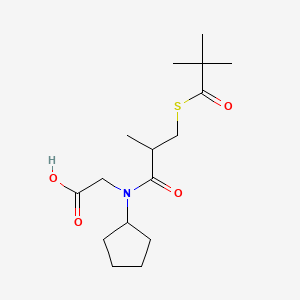
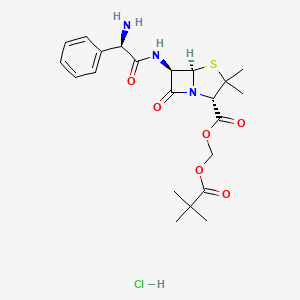
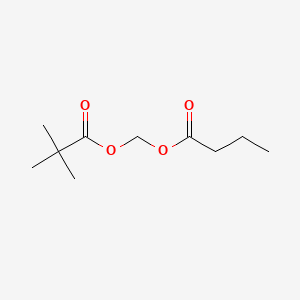
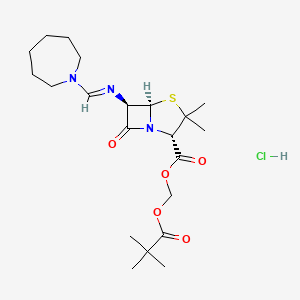
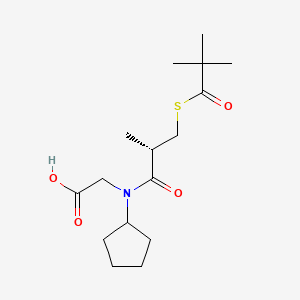

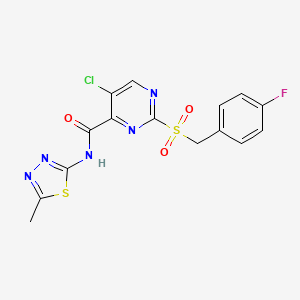
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
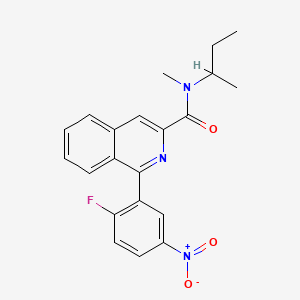

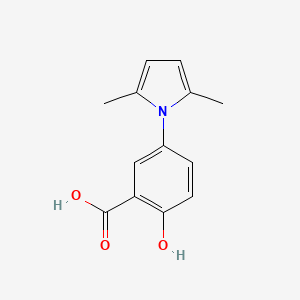
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)